![molecular formula C20H18O8 B3343007 beta-Rhodomycinone CAS No. 5012-65-7](/img/structure/B3343007.png)
beta-Rhodomycinone
Overview
Description
Beta-Rhodomycinone is an anthracycline derivative . Anthracyclines, discovered in the 1960s, are a very important class of anticancer compounds used for many years in the treatment of leukemia, breast carcinoma, and other solid tumors . The aglycon of beta-Rhodomycinone is a tetracyclic system with a 7,8,9,10-tetrahydro-tetracene-5,12-quinone skeleton .
Synthesis Analysis
Beta-Rhodomycinone is produced by Streptomyces griseus isolate KJ623766 . The production of cytotoxic metabolites from S. griseus isolate KJ623766 was carried out in a 14L laboratory fermenter under specified optimum conditions . Bioassay-guided fractionation of the ethyl acetate extract led to the purification of two cytotoxic metabolites, identified as β- and γ-rhodomycinone .Molecular Structure Analysis
The molecular structure of beta-Rhodomycinone was determined by extensive analysis of their spectroscopic analysis and ECD calculation method . The structures of isolated metabolites were determined based on the mass, 1D, 2D NMR, COSY, and HSQC BMR spectroscopic analysis .Chemical Reactions Analysis
The biosynthesis of beta-Rhodomycinone in Streptomyces peucetius involves three stages: formation of ε-rhodomycinone, formation of thymidine diphosphate (TDP)-L-daunosamine, and glycosylation followed by post-modifications (methylation, decarboxylation, and hydroxylation) .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for beta-Rhodomycinone are not mentioned in the search results, there is a great interest in related natural or synthetic compounds having improved therapeutic indices . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
properties
IUPAC Name |
(7S,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19+,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUMQVUWZOLAQN-RNFJLKLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198214 | |
Record name | beta-Rhodomycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Rhodomycinone | |
CAS RN |
5012-65-7 | |
Record name | beta-Rhodomycinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005012657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Rhodomycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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